7,7-Dimethylspiro[2.5]octan-5-one
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Overview
Description
7,7-Dimethylspiro[2.5]octan-5-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[2.5]octan-5-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diketone precursor in the presence of a strong acid . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylspiro[2.5]octan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7-Dimethylspiro[2.5]octan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,7-Dimethylspiro[2.5]octan-5-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-5-one: A similar compound with a spirocyclic structure but lacking the dimethyl groups.
7,7-Dimethylspiro[2.5]octan-5-ol: An alcohol derivative of 7,7-Dimethylspiro[2.5]octan-5-one.
Uniqueness
The presence of the dimethyl groups in this compound imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7,7-dimethylspiro[2.5]octan-5-one |
InChI |
InChI=1S/C10H16O/c1-9(2)5-8(11)6-10(7-9)3-4-10/h3-7H2,1-2H3 |
InChI Key |
YHOKAHHPKRVWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2(C1)CC2)C |
Origin of Product |
United States |
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